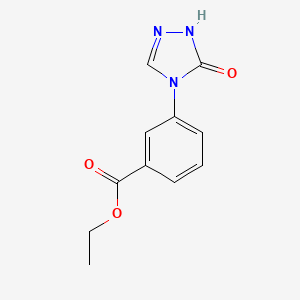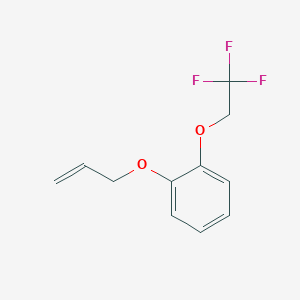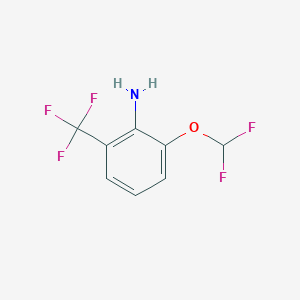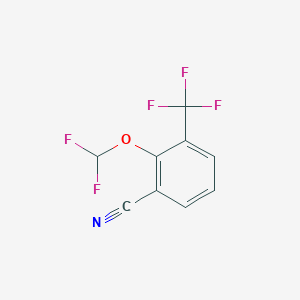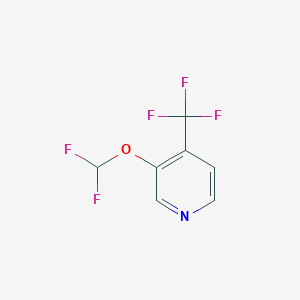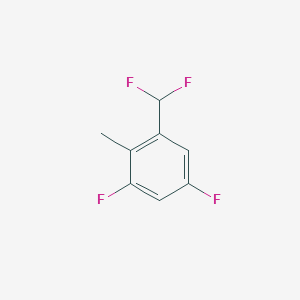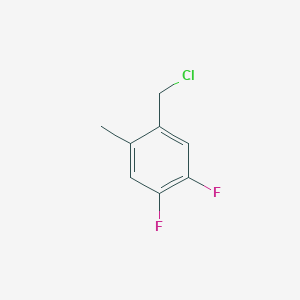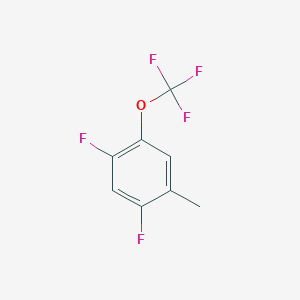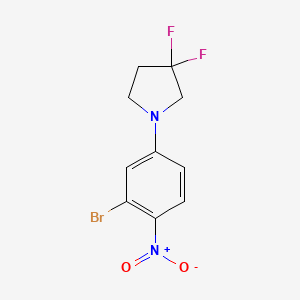
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
概要
説明
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, also known as BDFPN, is a chemical compound that has been widely used in scientific research. It is a nitrobenzene derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is not fully understood. However, it is believed to act as a competitive inhibitor of the enzymes it targets. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions.
生化学的および生理学的効果
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cAMP levels in cells, which can lead to increased protein kinase A (PKA) activity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has also been shown to decrease inflammation and oxidative stress in cells. Additionally, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene in lab experiments is its potency. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be a highly effective inhibitor of several enzymes and kinases. Another advantage is its selectivity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be selective for certain enzymes and kinases, which can be useful for studying their specific functions. One limitation of using 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is its potential toxicity. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to be toxic to some cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. One area of interest is its potential as a therapeutic agent for various diseases. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have neuroprotective effects, which could make it a useful treatment for stroke and traumatic brain injury. Additionally, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been shown to have anti-inflammatory and anti-oxidant effects, which could make it a useful treatment for other diseases, such as arthritis and diabetes.
Another area of interest is the development of new inhibitors based on the structure of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene. Researchers could use the structure of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene as a starting point for developing new inhibitors with improved potency and selectivity.
Conclusion:
In conclusion, 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects and has been used as a tool for studying the function of various proteins and enzymes. 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has several advantages and limitations for lab experiments, and there are several future directions for research involving 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene.
科学的研究の応用
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has been widely used in scientific research as a tool for studying the function of various proteins and enzymes. It has been shown to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and phosphodiesterase 10 (PDE10). 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene has also been shown to have activity against several kinases, including JNK3, ERK2, and p38.
特性
IUPAC Name |
1-(3-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(1-2-9(8)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDMRQFFRUTUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



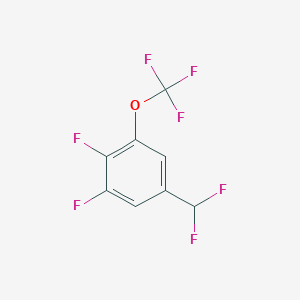
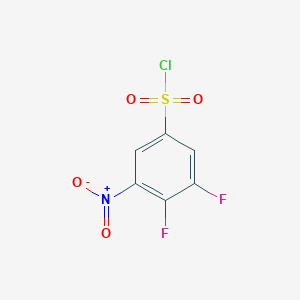
![sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1411478.png)
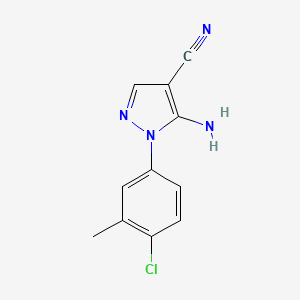
![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)
![1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1411483.png)
